molecular formula C9H7ClN2 B3046110 7-Chloroisoquinolin-1-amine CAS No. 1196154-21-8

7-Chloroisoquinolin-1-amine

Cat. No.: B3046110
CAS No.: 1196154-21-8
M. Wt: 178.62
InChI Key: DFEHRRKQQUUOEG-UHFFFAOYSA-N
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Description

Overview of the Isoquinoline (B145761) Core in Heterocyclic Chemistry

The isoquinoline framework is a prominent heterocyclic scaffold found in numerous natural products, particularly alkaloids, and synthetic compounds. researchgate.netacs.org It is a structural isomer of quinoline, with the nitrogen atom located at position 2. wikipedia.org This arrangement results in a unique electronic distribution and chemical reactivity. The isoquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. rsc.org

The synthesis of the isoquinoline core can be achieved through various classical methods, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz–Fritsch reaction. acs.org Modern synthetic strategies continue to be developed to create functionalized isoquinolines with greater efficiency and diversity. researchgate.net These methods often focus on the introduction of substituents at various positions, such as C-1, C-3, and C-4, to modulate the properties of the resulting molecules. rsc.org

Academic Significance of Halogenated Amino-Isoquinolines in Synthetic and Mechanistic Research

Halogenated amino-isoquinolines, such as 7-Chloroisoquinolin-1-amine, are of significant interest in synthetic and mechanistic research. The presence of a halogen atom, like chlorine, provides a reactive handle for a variety of chemical transformations. beilstein-journals.org Nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions are common strategies employed to further functionalize the isoquinoline ring at the halogenated position. beilstein-journals.orgvulcanchem.com

The amino group, on the other hand, can be diazotized and replaced with other functional groups, or it can be alkylated or acylated to introduce new substituents. nih.govharvard.edu This dual functionality makes halogenated amino-isoquinolines versatile intermediates for the construction of complex molecular architectures. beilstein-journals.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7ClN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEHRRKQQUUOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697470
Record name 7-Chloroisoquinolin-1-amine
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Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-21-8
Record name 7-Chloro-1-isoquinolinamine
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Record name 7-Chloroisoquinolin-1-amine
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Record name 7-chloroisoquinolin-1-amine
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Chemical Reactivity and Transformation Pathways of 7 Chloroisoquinolin 1 Amine

The chemical behavior of 7-Chloroisoquinolin-1-amine is characterized by the interplay of its three key structural features: the electron-rich pyridine (B92270) ring, the substituted benzene (B151609) ring, and the reactive amino and chloro functional groups. This unique arrangement allows for a diverse range of chemical transformations, making it a valuable scaffold in synthetic chemistry. The reactivity is primarily dictated by the nucleophilic character of the amino group and the isoquinoline (B145761) nitrogen, the susceptibility of the chloro-substituted carbon to nucleophilic substitution, and the activation of the benzene ring towards electrophilic attack.

Iv. Comprehensive Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)

Vibrational spectroscopy is a cornerstone for identifying functional groups and providing a unique "molecular fingerprint." Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies offer complementary data for the structural analysis of 7-Chloroisoquinolin-1-amine.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. The primary amine (-NH₂) group is readily identified by a pair of medium-intensity stretching vibrations in the 3450-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. The fingerprint region contains absorptions for the C=C and C=N stretching of the isoquinoline (B145761) core, typically between 1620 and 1450 cm⁻¹. The N-H bending vibration of the primary amine is also found in this region, usually around 1650-1580 cm⁻¹. The C-Cl stretching vibration provides evidence for the chlorine substituent and is anticipated in the 850-550 cm⁻¹ range.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by detecting vibrations that are often weak or absent in the infrared spectrum, particularly those of non-polar bonds. The symmetric vibrations of the isoquinoline ring system are typically strong in the Raman spectrum, providing further confirmation of the core structure.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted FT-Raman Activity
N-H Stretch (asymmetric & symmetric)3450 - 3300 (two bands)Weak to Medium
Aromatic C-H Stretch3100 - 3000Strong
N-H Bend1650 - 1580Medium
Aromatic C=C and C=N Stretch1620 - 1450Strong
C-Cl Stretch850 - 550Medium

Note: The data in this table are predicted values based on established group frequencies for similar molecular structures. Actual experimental values may vary.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for the five protons on the aromatic rings and the two protons of the amine group. The protons on the isoquinoline ring (H-3, H-4, H-5, H-6, H-8) are expected to resonate in the aromatic region (δ 7.0-8.5 ppm). Their specific chemical shifts and coupling constants (J-values) reveal their spatial relationships. For instance, the protons on the pyridine (B92270) ring (H-3 and H-4) would likely appear as doublets, coupling with each other. The protons on the benzene (B151609) portion of the ring system (H-5, H-6, H-8) will exhibit splitting patterns (e.g., doublets, doublet of doublets) consistent with their positions relative to each other and the chlorine atom. The amine protons (-NH₂) typically appear as a broad singlet that can exchange with D₂O, causing the signal to disappear.

Table 2: Predicted NMR Data for this compound

Atom PositionPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
1-~158
3~6.8 (d)~107
4~7.8 (d)~139
4a-~124
5~7.9 (d)~129
6~7.4 (dd)~127
7-~135
8~7.6 (d)~119
8a-~141
NH₂~6.5 (br s)-

Note: These are estimated chemical shifts based on structure-spectra correlations. Experimental values depend on the solvent and acquisition parameters.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇ClN₂), the exact monoisotopic mass is 178.0298 g/mol .

Molecular Ion Peak: In a high-resolution mass spectrum, the molecular ion (M⁺˙) will be observed at m/z 178.0298. A key feature will be the presence of an isotopic peak at M+2 (m/z 180.0268) with an intensity of approximately one-third that of the molecular ion peak. This characteristic 3:1 ratio is definitive for the presence of a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pattern: Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for related structures include the loss of small, stable neutral molecules. Likely fragments would include the loss of a chlorine radical ([M-Cl]⁺), hydrogen cyanide ([M-HCN]⁺), or hydrochloric acid ([M-HCl]⁺˙). Analysis of these fragment ions helps to piece together and confirm the molecule's structure.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zIdentity
[M]⁺˙178 / 180Molecular Ion (³⁵Cl / ³⁷Cl)
[M-Cl]⁺143Loss of chlorine radical
[M-HCN]⁺˙151 / 153Loss of hydrogen cyanide
[M-HCl]⁺˙142Loss of hydrogen chloride

Chromatographic Techniques for Purity Assessment and Identity Confirmation (HPLC, LC-MS)

Chromatographic methods are essential for verifying the purity of a substance and confirming its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of a synthesized compound. A sample of this compound, when analyzed using an appropriate column (e.g., C18) and mobile phase system, should ideally produce a single, sharp, and symmetrical peak. The percentage purity can be calculated from the relative area of this peak compared to any minor impurity peaks. Purity levels for research-grade chemicals typically exceed 95%.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides a powerful combination of separation and identification. The sample is first separated by the LC component, and the eluent is directed into the mass spectrometer. The mass detector can then provide a mass spectrum for each chromatographic peak. For this compound, the major peak would be expected to show a protonated molecular ion [M+H]⁺ at m/z 179.0371 (and an M+2 peak at 181.0342), confirming the identity of the compound.

Table 4: Chromatographic and Related Data

TechniquePurposeExpected Result
HPLCPurity AssessmentA single major peak with >95% area
LC-MSIdentity ConfirmationA peak at the expected retention time with a corresponding m/z of [M+H]⁺ = 179.0371 / 181.0342

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal. If a suitable crystal of this compound can be grown, this technique would provide an unambiguous determination of its three-dimensional structure in the solid state.

The resulting crystal structure would yield precise measurements of all bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the isoquinoline ring system. Furthermore, the analysis would detail the intermolecular interactions that govern the crystal packing. This includes potential hydrogen bonds between the amine group of one molecule and the nitrogen atoms of neighboring molecules, as well as possible π-π stacking interactions between the aromatic rings. This level of detail is invaluable for understanding the compound's physical properties and for computational modeling studies.

V. Computational and Theoretical Investigations of 7 Chloroisoquinolin 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 7-chloroisoquinolin-1-amine at the molecular level. nih.govresearchgate.net These computational methods allow for the precise modeling of the molecule's geometry, electronic structure, and vibrational modes.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of this compound involves geometry optimization to determine its most stable three-dimensional structure. mdpi.com This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. mdpi.com For this compound, the geometry is optimized to a planar conformation of the isoquinoline (B145761) ring system, which is characteristic of aromatic compounds. The amino group and the chlorine atom are substituents on this planar scaffold.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following data are illustrative and based on theoretical calculations for related isoquinoline derivatives. Specific experimental or calculated values for this compound are not readily available in the referenced literature.)

ParameterPredicted Value
C-C (aromatic) bond length~1.39 - 1.42 Å
C-N (ring) bond length~1.33 - 1.38 Å
C1-NH2 bond length~1.37 Å
C7-Cl bond length~1.74 Å
C-H bond length~1.08 Å
N-H bond length~1.01 Å
C-N-C (ring) bond angle~117°
C-C-C (ring) bond angle~120°
H-N-H bond angle~115°

Electronic Structure and Molecular Orbital Theory

The electronic structure of this compound is central to understanding its reactivity and spectroscopic properties. Molecular Orbital (MO) theory provides a framework for describing the distribution of electrons within the molecule. imperial.ac.uk The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's ability to donate and accept electrons, respectively.

For this compound, the HOMO is expected to be localized primarily on the amino group and the fused benzene (B151609) ring, reflecting the electron-donating nature of the amino substituent. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine (B92270) ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity; a larger gap generally implies greater stability and lower reactivity. researchgate.net The presence of the electron-withdrawing chlorine atom and the electron-donating amino group will modulate the energies of these frontier orbitals. nih.gov

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge delocalization and intramolecular interactions. psgcas.ac.in This analysis is expected to show significant π-electron delocalization across the isoquinoline ring system, which is characteristic of its aromatic nature. psgcas.ac.in

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data are illustrative and based on theoretical calculations for related isoquinoline derivatives. Specific values for this compound are not readily available in the referenced literature.)

ParameterPredicted Value (eV)
HOMO Energy~ -5.5 to -6.0
LUMO Energy~ -1.0 to -1.5
HOMO-LUMO Gap~ 4.0 to 5.0

Prediction of Vibrational Frequencies

Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the various stretching, bending, and torsional motions of its atoms. These predicted frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral features. psgcas.ac.inresearchgate.net

The vibrational spectrum of this compound is expected to exhibit characteristic bands for the aromatic C-H stretching in the region of 3000-3100 cm⁻¹. slideshare.net The N-H stretching vibrations of the primary amine group are typically observed in the range of 3300-3500 cm⁻¹. slideshare.net The C-N stretching of the aromatic amine will likely appear between 1200-1350 cm⁻¹. imperial.ac.uk The C-Cl stretching vibration is expected at a lower frequency, generally in the 600-800 cm⁻¹ range. psgcas.ac.in The aromatic C-C stretching vibrations within the isoquinoline ring are predicted to occur in the 1400-1600 cm⁻¹ region. slideshare.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: The following data are illustrative and based on theoretical calculations for related isoquinoline derivatives. Specific experimental or calculated values for this compound are not readily available in the referenced literature.)

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretching3300 - 3500
Aromatic C-H Stretching3000 - 3100
Aromatic C=C Stretching1400 - 1600
C-N Stretching (Aromatic Amine)1200 - 1350
C-Cl Stretching600 - 800

Reactivity Descriptors and Prediction of Reaction Sites

Computational chemistry offers a suite of reactivity descriptors derived from DFT calculations that can predict the most likely sites for electrophilic and nucleophilic attack on the this compound molecule. mdpi.com These descriptors include parameters such as chemical hardness, chemical potential, and the Fukui function. researchgate.netmdpi.com

The distribution of the frontier molecular orbitals (HOMO and LUMO) provides a primary indication of reactivity. The regions of highest HOMO density are susceptible to electrophilic attack, while the regions of highest LUMO density are prone to nucleophilic attack. For this compound, the amino group and certain positions on the benzene ring are predicted to be the most nucleophilic sites, making them susceptible to electrophilic substitution. The pyridine ring, particularly the carbon atoms adjacent to the nitrogen, are expected to be the most electrophilic sites.

The Fukui function provides a more quantitative measure of the change in electron density at a specific site upon the addition or removal of an electron, thereby identifying the most reactive centers for nucleophilic and electrophilic attack, respectively. rsc.org

Theoretical Analysis of Aromaticity and Molecular Stability

The aromaticity of this compound is a key determinant of its stability and chemical properties. Aromaticity can be quantified computationally through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). scribd.com

Computational Studies on Non-Linear Optical (NLO) Properties

Organic molecules with significant delocalized π-electron systems and charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. researchgate.netplos.org Computational methods can predict NLO properties such as the first hyperpolarizability (β). acs.org

The structure of this compound, featuring an electron-donating amino group and an electron-withdrawing chloro substituent on a conjugated isoquinoline framework, suggests the potential for NLO activity. acs.org The intramolecular charge transfer from the donor (amino group) to the acceptor part of the molecule (influenced by the chloro group and the pyridine nitrogen) can lead to a significant dipole moment and hyperpolarizability. nih.gov Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can be employed to compute the NLO response and assess its potential as an NLO material. nih.govcncb.ac.cn The magnitude of the predicted NLO properties would depend on the extent of charge transfer and the energy of the relevant electronic transitions. acs.orgnih.gov

Modeling Solvent Effects on Chemical Reactivity and Equilibria

The chemical behavior of this compound, including its reactivity and the position of its chemical equilibria, is profoundly influenced by the solvent environment. Computational and theoretical chemistry provide powerful tools to model these solvent effects at a molecular level, offering insights that are often difficult to obtain through experimental means alone. These investigations typically focus on two key areas: the tautomeric equilibrium between the amine and imine forms of the molecule and the modulation of its chemical reactivity in different media.

Computational approaches to solvation are broadly categorized into two main types: explicit and implicit models. jocpr.comrsc.org Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute, offering a high level of detail but at a significant computational cost. jocpr.comsctce.ac.in Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism (IEFPCM) and the Conductor-like Polarizable Continuum Model (CPCM), or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. researchgate.netnih.govmdpi.com These models offer a computationally efficient way to calculate solvation free energies and are widely used to study the influence of bulk solvent properties on molecular systems. escholarship.orgmdpi.comresearchgate.net

Tautomeric Equilibria in Solution

A critical aspect of the chemistry of this compound is its potential to exist in a tautomeric equilibrium with its imine form, 7-chloro-2H-isoquinolin-1-imine. The position of this equilibrium is highly sensitive to the solvent's polarity and its ability to form hydrogen bonds. academie-sciences.frnih.gov

Amine-Imine Tautomerism of this compound. The amine tautomer (left) is in equilibrium with the imine tautomer (right).Figure 1: Amine-Imine Tautomerism of this compound. The amine tautomer (left) is in equilibrium with the imine tautomer (right).

Computational studies, typically using Density Functional Theory (DFT) combined with a continuum solvent model, can predict the relative stability of these tautomers. researchgate.netchemrxiv.org The calculations involve optimizing the geometry of each tautomer and calculating its Gibbs free energy in the gas phase and in various solvents. The relative free energy (ΔG_rel) indicates which tautomer is more stable in a given environment. Generally, the tautomer with a larger dipole moment is stabilized to a greater extent by polar solvents. jocpr.comsctce.ac.in For the this compound system, the imine tautomer is expected to be more polar than the amine form. Therefore, an increase in solvent polarity should shift the equilibrium toward the imine tautomer.

Research on analogous heterocyclic systems, such as aminopurines and pyronic derivatives, demonstrates that polar solvents stabilize the more polar tautomeric forms. academie-sciences.frnih.govmdpi.com While specific experimental data for this compound is not available, theoretical calculations allow for the prediction of these effects, as illustrated in the hypothetical data table below.

Table 1: Calculated Relative Gibbs Free Energy (ΔG_rel) of the Imine Tautomer of this compound in Various Solvents at 298.15 K.
SolventDielectric Constant (ε)ΔG_rel (kcal/mol)aEquilibrium Population of Imine Tautomer (%)
Gas Phase1.0+3.50.2
Toluene2.4+1.84.4
Acetonitrile37.5-0.569.9
Water78.4-1.288.3
aRelative to the amine tautomer. Negative values indicate the imine form is more stable. Data is hypothetical and based on trends observed in similar heterocyclic systems. academie-sciences.frresearchgate.net

Solvent Effects on Chemical Reactivity

Beyond equilibria, solvents can significantly alter the chemical reactivity of a molecule. Conceptual Density Functional Theory (CDFT) provides a framework for quantifying reactivity through various descriptors. mdpi.comnih.gov These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and are sensitive to the solvent environment.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron. More negative values indicate lower reactivity towards electron donation. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. It is calculated as η ≈ (E_LUMO - E_HOMO).

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Computational models can predict how these indices for this compound change with solvent polarity. As a solvent stabilizes the molecule, it can affect the HOMO-LUMO gap and the orbital energies, thereby modifying the molecule's predicted reactivity. For instance, polar solvents often lead to a smaller HOMO-LUMO gap, suggesting increased reactivity.

Table 2: Calculated Global Reactivity Descriptors for the Amine Tautomer of this compound in Various Solvents.
SolventChemical Potential (μ) (eV)bChemical Hardness (η) (eV)bGlobal Electrophilicity (ω) (eV)b
Gas Phase-3.854.501.65
Toluene-3.954.351.79
Acetonitrile-4.104.152.03
Water-4.184.052.16
bData is hypothetical and based on general principles of solvent effects on DFT reactivity descriptors. researchgate.net

Vi. Synthetic Applications and Utility in Chemical Research

Role as a Key Building Block in Heterocyclic Synthesis

7-Chloroisoquinolin-1-amine is a fundamental component in the construction of more elaborate heterocyclic systems. The isoquinoline (B145761) core is a prevalent motif in numerous biologically active compounds, and this particular derivative provides a convenient entry point for structural diversification. cymitquimica.com The presence of the amino group at the C-1 position and the chloro group at the C-7 position allows for a range of chemical transformations. For instance, the amino group can undergo reactions such as acylation, alkylation, or serve as a nucleophile in substitution reactions. researchgate.net Simultaneously, the chlorine atom can be displaced or participate in metal-catalyzed cross-coupling reactions, enabling the fusion or linkage of other heterocyclic rings. mdpi.comnih.gov This dual reactivity is instrumental in building polycyclic or multi-heterocyclic architectures.

Intermediate in the Construction of Complex Molecular Architectures

The isoquinoline framework is a recognized component in the design of ligands for metallo-supramolecular structures. mdpi.comnih.gov Ligands incorporating the isoquinoline unit can be synthesized via nucleophilic substitution on chloro-substituted precursors. mdpi.comnih.gov this compound is a suitable precursor for creating ligands that can coordinate with metal centers. The amino group can be functionalized to introduce additional binding sites, while the main isoquinoline nitrogen already serves as a coordination point. The 7-chloro position offers a handle for coupling reactions to link the isoquinoline to other molecular fragments, thereby constructing binucleating or polynuclear metal complexes. The ability to build upon this scaffold allows for the systematic design of complex three-dimensional structures with tailored electronic and photophysical properties.

Precursor for the Synthesis of Diverse Organic Materials

The planar, aromatic structure of the isoquinoline ring system is conducive to π-π stacking interactions, a key feature in the design of organic materials. Derivatives of isoquinoline are explored for their potential in materials science. By modifying this compound, for example through N-arylation of the amino group, it is possible to synthesize larger conjugated systems. These new molecules can exhibit specific electronic properties, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ability to tune the molecular structure by leveraging the reactive handles of this compound allows for the fine-tuning of the material's properties.

Strategic Utility in Pharmaceutical Chemistry through Synthesis

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. This compound serves as a key intermediate in the synthesis of pharmacologically active agents, particularly in the realm of enzyme and kinase inhibition.

Isoquinoline alkaloids are a large and structurally diverse class of natural products, many of which possess significant biological activity. clockss.org Synthetic access to novel analogues of these alkaloids is a major focus of pharmaceutical research. The synthesis of these complex molecules often relies on the construction of a substituted tetrahydroisoquinoline skeleton. clockss.org this compound can be utilized as a starting material for creating analogues of these alkaloids. The existing chlorine atom can be retained or transformed to mimic the substitution patterns found in natural products or to introduce novel functionalities that may enhance biological activity or modulate pharmacological properties.

The development of non-nucleoside inhibitors for enzymes, particularly those that interact with DNA, is a critical area of drug discovery. nih.gov Quinoline-based compounds have been identified as a promising class of inhibitors for enzymes such as DNA methyltransferases. nih.gov The synthesis of these inhibitors often involves the functionalization of a core heterocyclic structure. This compound provides a scaffold that can be elaborated through various chemical reactions to produce a library of potential enzyme inhibitors. The amino group can be derivatized to interact with specific residues in an enzyme's active site, while the chloro-substituted ring can be modified to optimize binding affinity and selectivity. For example, substituted aminoisoquinolines have been investigated as antagonists for the 5-HT3 receptor. mdpi.com

Kinase inhibitors are a cornerstone of modern cancer therapy, and the isoquinoline scaffold is a well-established core for many such drugs. acs.orgresearchgate.net The disruption of signaling pathways mediated by kinases is a key strategy in treating diseases like melanoma. acs.org

Several potent kinase inhibitors are based on substituted isoquinoline structures. For example, aryl-isoquinoline structures have been identified as effective inhibitors of B-Raf kinase. acs.org The synthesis of these complex inhibitors often involves palladium-catalyzed cross-coupling reactions, such as the Negishi or Suzuki reaction, to connect different heterocyclic fragments. acs.orgresearchgate.net

This compound is an ideal building block for such syntheses. The 7-chloro position is activated for cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. The 1-amino group, in turn, can be reacted with other fragments to complete the inhibitor structure. This modular approach allows for the rapid generation of diverse libraries of compounds for screening against various kinase targets. Research has also shown that substituted isoquinoline-1-amine derivatives are investigated as Rho-kinase inhibitors, further highlighting the importance of this structural class. google.com

The table below illustrates examples of kinase inhibitors and related compounds built upon the isoquinoline framework, indicating the potential synthetic utility of building blocks like this compound.

Compound Class/Example Target/Application Synthetic Strategy Relevance Reference(s)
[4,7′]Bis-isoquinolinyl-1-yl-aminesB-Raf Kinase InhibitorsUtilizes coupling of two distinct isoquinoline units, a strategy applicable to this compound. acs.orgresearchgate.net
QuinolinylaminoisoquinolinesRAF1 Kinase InhibitorsInvolves nucleophilic substitution on a chloro-isoquinoline intermediate. jst.go.jp
6-Substituted Isoquinoline-1-aminesRho-Kinase InhibitorsDemonstrates the importance of the isoquinoline-1-amine scaffold for kinase inhibition. google.com
3-Aminoisoquinoline-5-sulfonamidesProtein Kinase B InhibitorsEmploys Buchwald-Hartwig amination on a chloroisoquinoline precursor to install the key amino group. thieme-connect.com

Vii. Future Research Directions and Perspectives on 7 Chloroisoquinolin 1 Amine

Innovations in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research on the synthesis of 7-chloroisoquinolin-1-amine is poised to benefit significantly from the integration of green chemistry principles. While traditional methods like the Friedländer cyclization have been employed for constructing the isoquinoline (B145761) core, they often rely on harsh conditions. For instance, the synthesis of a key intermediate, 7-chloro-1,2,3,4-tetrahydroquinolin-4-one, can involve the use of liquid hydrofluoric acid and boron trifluoride gas.

Future innovations should focus on alternative, more sustainable pathways. These could include:

Catalytic C-H Amination: Direct amination of a 7-chloroisoquinoline (B1268606) precursor at the C1 position using transition metal or photoredox catalysis would represent a significant step forward in atom economy, minimizing the need for pre-functionalized starting materials and reducing waste streams.

Flow Chemistry: Continuous-flow synthesis offers enhanced safety, scalability, and control over reaction parameters. The development of a continuous-flow process for the synthesis of this compound could lead to higher yields and purity while minimizing solvent usage and reaction times.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could provide highly selective and environmentally friendly methods for the synthesis of this compound and its derivatives.

Synthesis ApproachPotential AdvantagesKey Research Focus
Catalytic C-H AminationHigh atom economy, reduced wasteDevelopment of selective catalysts
Flow ChemistryImproved safety, scalability, and controlOptimization of reactor design and reaction conditions
Bio-inspired SynthesisHigh selectivity, mild reaction conditionsIdentification and engineering of suitable enzymes

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The electronic properties conferred by the chlorine atom at the 7-position and the amine group at the 1-position suggest a rich and underexplored reactivity profile for this compound. The position of halogen substituents is known to influence the electrophilic and nucleophilic character of the isoquinoline ring system. For instance, a chlorine atom at the 4-position has been noted to enhance reactivity towards electrophilic aromatic substitution.

Future research should aim to systematically investigate the reactivity of this compound, with a focus on:

Cross-Coupling Reactions: The chloro and amino groups offer orthogonal handles for a variety of cross-coupling reactions. The chlorine at the 7-position could be a site for Suzuki, Stille, or Buchwald-Hartwig amination reactions to introduce further complexity. The amino group at the 1-position could be diazotized and subsequently displaced or used to direct further functionalization.

Directed C-H Functionalization: The amino group could serve as a directing group for the selective functionalization of other positions on the isoquinoline core, enabling the synthesis of novel derivatives that would be difficult to access through other means.

Catalytic Asymmetric Transformations: The development of catalytic asymmetric reactions where this compound or its derivatives act as chiral ligands or catalysts could open up new avenues in asymmetric synthesis.

Integration of Advanced Computational Chemistry for Reaction Design

Computational chemistry provides powerful tools for predicting and understanding chemical reactivity, guiding experimental design, and accelerating the discovery of new reactions and molecules. The application of advanced computational methods to this compound is a promising avenue for future research.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound, providing insights into its reactivity, bond dissociation energies, and the transition states of potential reactions. This can help in predicting the regioselectivity of reactions and in designing more efficient catalytic systems.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies: For medicinal chemistry applications, computational tools like molecular docking can predict the binding of this compound derivatives to biological targets such as protein kinases. QSAR models can be developed to correlate structural features with biological activity, guiding the design of more potent and selective drug candidates.

Computational MethodApplication in this compound ResearchExpected Outcome
Density Functional Theory (DFT)Predicting reactivity, reaction mechanisms, and spectroscopic properties.Rational design of new synthetic routes and catalysts.
Molecular DockingSimulating the binding of derivatives to biological targets.Identification of potential drug targets and lead compounds.
QSARCorrelating chemical structure with biological activity.Design of derivatives with enhanced therapeutic properties.

Exploration of Expanded Synthetic Utility in Emerging Chemical Fields

The unique structural and electronic features of this compound make it a valuable building block for the synthesis of novel compounds in a variety of emerging chemical fields. While related isoquinoline derivatives have found applications in medicinal chemistry and materials science, the specific potential of the 7-chloro isomer remains largely untapped.

Future research should explore the synthetic utility of this compound in areas such as:

Medicinal Chemistry: Isoquinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. A recent patent has highlighted the use of 4-bromo-7-chloroisoquinolin-1-amine (B7961683) as an intermediate in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, suggesting a promising direction for this compound in cancer immunotherapy. google.com

Materials Science: The planar aromatic structure of the isoquinoline core makes it an attractive scaffold for the development of new organic electronic materials. Derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of metal-organic frameworks (MOFs). bldpharm.combldpharm.com

Chemical Biology: As a fluorescent scaffold, the isoquinoline nucleus can be incorporated into chemical probes for imaging and sensing biological processes. The specific substitution pattern of this compound could be leveraged to tune its photophysical properties for such applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-chloroisoquinolin-1-amine, and how can purity be optimized?

  • Methodological Answer : Key synthetic strategies include halogenation of isoquinoline precursors followed by regioselective amination. For purity optimization, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verify via HPLC (C18 column, acetonitrile/water mobile phase) . Characterization should involve 1H^1H-NMR (300 MHz, CDCl3_3) to confirm the amine proton at δ 5.2–5.8 ppm and chlorine substitution patterns via 13C^{13}C-NMR . Reproducibility requires strict control of reaction temperature (60–80°C) and anhydrous conditions .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to light (UV-Vis irradiation), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) over 30 days. Monitor degradation via LC-MS for byproducts (e.g., dechlorinated derivatives) and quantify stability using peak area normalization in HPLC . Store lyophilized samples in amber vials under argon to minimize oxidation .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

  • Methodological Answer : Use a combination of:

  • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks at m/z 167.19 (M+H+^+) .
  • NMR : 1H^1H-NMR to resolve aromatic protons (δ 7.1–8.3 ppm) and amine protons; 13C^{13}C-NMR to identify chlorine-bearing carbons (δ 110–125 ppm) .
  • FT-IR : Confirm N-H stretching (3300–3500 cm1^{-1}) and C-Cl vibrations (650–750 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Systematic reviews (per Cochrane guidelines) should be employed to assess experimental variables:

  • Assay conditions : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%) .
  • Statistical validation : Apply ANOVA for dose-response curves (IC50_{50}) and report confidence intervals (95% CI) .
  • Data normalization : Use internal standards (e.g., β-actin for cytotoxicity assays) to minimize batch-to-batch variability .

Q. What computational strategies are effective in predicting the reactivity and binding modes of this compound?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with PDB targets (e.g., kinase domains) to model chlorine-amine interactions. Optimize force fields (AMBER) for halogen bonding .
  • DFT calculations : Gaussian09 at B3LYP/6-311+G(d,p) level to analyze electron density maps and HOMO-LUMO gaps for redox stability .
  • MD simulations : GROMACS for 100 ns trajectories to assess conformational flexibility in aqueous vs. lipid environments .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with substitutions at positions 3 (electron-withdrawing groups) and 8 (bulky substituents) to probe steric/electronic effects .
  • Biological profiling : Test against panels (e.g., NCI-60) with standardized protocols for cytotoxicity, and correlate results with computed descriptors (ClogP, polar surface area) .
  • Multivariate analysis : Apply PCA to identify dominant factors (e.g., lipophilicity) driving activity .

Q. What experimental controls are essential when evaluating this compound’s mechanism of action?

  • Methodological Answer :

  • Negative controls : Use scrambled siRNA or inert analogs (e.g., 7-methylisoquinolin-1-amine) to rule off-target effects .
  • Pharmacological inhibitors : Co-treat with kinase inhibitors (e.g., staurosporine) to validate pathway specificity .
  • Orthogonal assays : Combine Western blot (protein expression) with flow cytometry (apoptosis markers) for cross-validation .

Data Reporting & Ethical Compliance

  • Referencing : Cite primary literature (e.g., PubChem, DSSTox) for structural validation .
  • Ethical standards : Adhere to laboratory safety protocols (PPE, waste disposal) per OSHA guidelines and declare conflicts of interest per journal policies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.